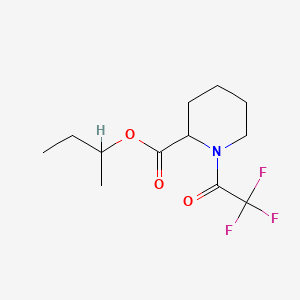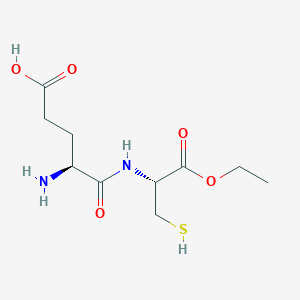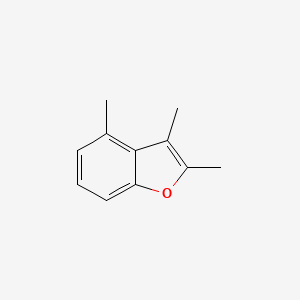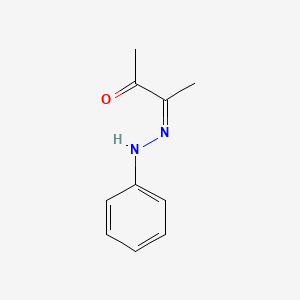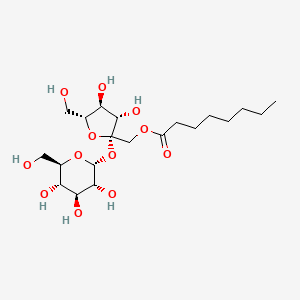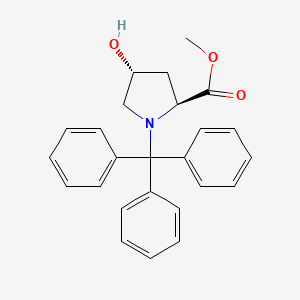
S-(+)-2-Chlorophenylglycine Methyl Ester HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(+)-2-Chlorophenylglycine Methyl Ester HCl: is a chiral compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-2-Chlorophenylglycine Methyl Ester HCl typically involves the esterification of 2-chlorophenylglycine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which provides a convenient and efficient route to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: S-(+)-2-Chlorophenylglycine Methyl Ester HCl undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base.
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Major Products:
Scientific Research Applications
S-(+)-2-Chlorophenylglycine Methyl Ester HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-(+)-2-Chlorophenylglycine Methyl Ester HCl involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-chlorophenylglycine, which may interact with enzymes or receptors in biological systems . The chlorine atom on the phenyl ring can also participate in various chemical interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
2-Phenylglycine Methyl Ester: Lacks the chlorine substituent, resulting in different chemical and biological properties.
2-Chlorophenylalanine Methyl Ester: Similar structure but with an alanine backbone instead of glycine.
Uniqueness: S-(+)-2-Chlorophenylglycine Methyl Ester HCl is unique due to the presence of both the chlorine substituent and the chiral center, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H11Cl2NO2 |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
methyl 2-(2-chloroanilino)acetate;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)6-11-8-5-3-2-4-7(8)10;/h2-5,11H,6H2,1H3;1H |
InChI Key |
HIOIFPARESGLKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CC=CC=C1Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


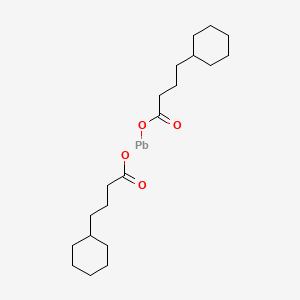

![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
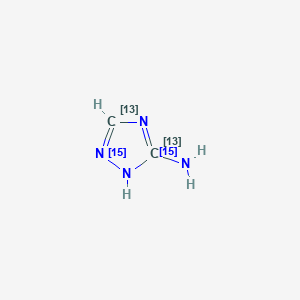
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
